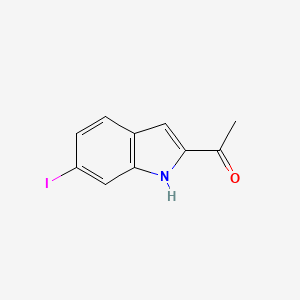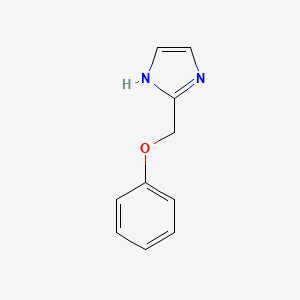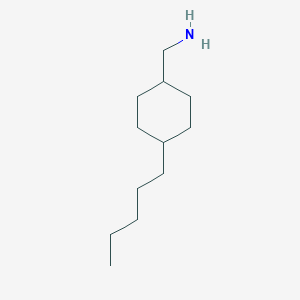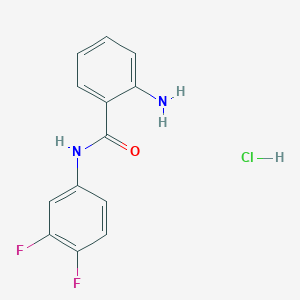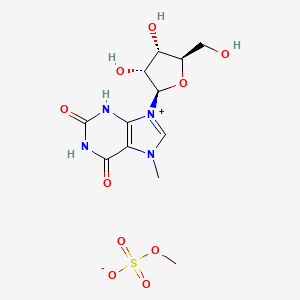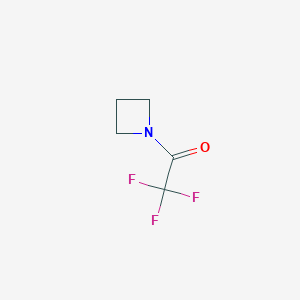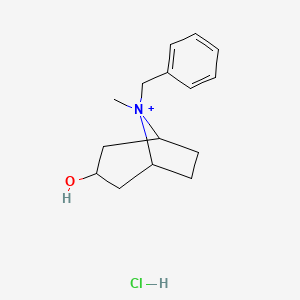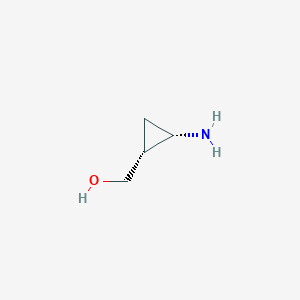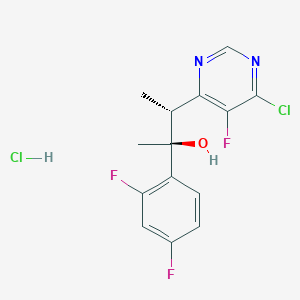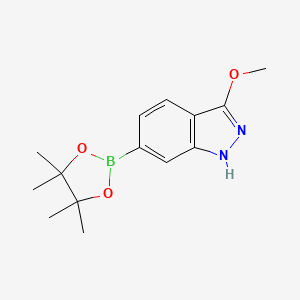![molecular formula C18H10N2S2 B12822364 2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B12822364.png)
2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile is an organic compound known for its unique structural properties and potential applications in various fields, including organic electronics and materials science. This compound features a bithiophene core with a phenyl substituent and a malononitrile group, which contribute to its electronic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 5’-phenyl-[2,2’-bithiophen]-5-carbaldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or bithiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile has been extensively studied for its applications in:
Organic Electronics: Used as a donor molecule in organic solar cells due to its high hole mobility and deep highest-occupied molecular orbital (HOMO) level.
Materials Science: Employed in the development of new materials with unique optical and electronic properties.
Biological Applications: Potential use in bioimaging and as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism of action of 2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile in organic electronics involves its ability to donate electrons and facilitate charge transport. The compound’s deep HOMO level contributes to a high open-circuit voltage in organic solar cells, while its structural properties enable efficient exciton dissociation and charge carrier mobility .
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Similar structure with diphenylamino substituent.
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Another derivative with different substituents.
Uniqueness
2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile is unique due to its specific combination of a bithiophene core and phenyl substituent, which imparts distinct electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics and materials science.
Properties
Molecular Formula |
C18H10N2S2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[[5-(5-phenylthiophen-2-yl)thiophen-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H10N2S2/c19-11-13(12-20)10-15-6-7-17(21-15)18-9-8-16(22-18)14-4-2-1-3-5-14/h1-10H |
InChI Key |
NJVRKQXGQXHMTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


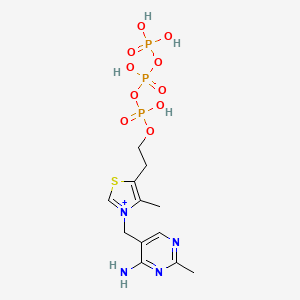
![[2-(Benzylamino)cyclohexyl]methanol](/img/structure/B12822304.png)
![[(3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride](/img/structure/B12822309.png)
